trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate
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Overview
Description
Trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate involves multiple steps. The process typically starts with the preparation of the naphthalene-based intermediate, followed by the introduction of the triazine ring. The final step involves sulfonation and the addition of the ethylanilino group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pH control are maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions.
Reduction: Under reducing conditions, the compound can be converted into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent playing crucial roles.
Major Products Formed
Scientific Research Applications
Trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics due to its stability and vibrant color.
Mechanism of Action
The mechanism of action of trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, altering their activity and leading to the desired effect. The pathways involved include various signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Reactive Orange 13: A similar compound with comparable dyeing properties.
Reactive Red 120: Another dye with a similar structure but different color properties.
Reactive Blue 19: A dye with a different chromophore but similar application in the textile industry.
Uniqueness
Trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate stands out due to its unique combination of stability, vibrant color, and versatility in various applications. Its specific structure allows for a wide range of chemical modifications, making it a valuable compound in both research and industry.
Properties
CAS No. |
89923-44-4 |
---|---|
Molecular Formula |
C31H21FN7Na3O10S3 |
Molecular Weight |
835.7 g/mol |
IUPAC Name |
trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C31H24FN7O10S3.3Na/c1-2-16-6-3-4-8-22(16)34-31-36-29(32)35-30(37-31)33-18-10-11-19-17(14-18)15-25(51(44,45)46)26(27(19)40)39-38-23-13-12-20-21(28(23)52(47,48)49)7-5-9-24(20)50(41,42)43;;;/h3-15,38H,2H2,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
DBJUIWDAXPAOCU-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC4=C(C=C3)C(=O)C(=NNC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])F.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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